Gypsogenin
Overview
Description
Gypsogenin is a pentacyclic triterpene that has attracted widespread attention from medicinal chemists due to its prominent anti-cancer potential . It has proved itself as a new anti-proliferative player battling for a frontline position among other classic pentacyclic triterpenes such as oleanolic acid, glycyrrhetinic acid, ursolic acid, betulinic acid, and celastrol .
Synthesis Analysis
Gypsogenin has been the subject of various synthesis studies. For instance, forty-five gypsogenin and gypsogenic acid derivatives were synthesized and screened for their cytotoxic activities . Their structures were established using IR, 1H NMR, 13C NMR, and LC-MS spectroscopic data .Molecular Structure Analysis
The molecular formula of Gypsogenin is C30H46O4 . Its average mass is 470.684 Da and its monoisotopic mass is 470.339600 Da .Chemical Reactions Analysis
Gypsogenin has been subjected to various chemical reactions. The most important reactions of gypsogenin involve the modification of its four functional groups . These modifications have been used to synthesize various gypsogenin derivatives .Physical And Chemical Properties Analysis
Gypsogenin has a density of 1.1±0.1 g/cm3, a boiling point of 581.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.7 mmHg at 25°C . It also has an enthalpy of vaporization of 99.8±6.0 kJ/mol and a flash point of 319.3±26.6 °C .Scientific Research Applications
Antineoplastic Activity
Gypsogenin, a natural saponin, shows promising antineoplastic (anti-cancer) properties. Its derivatives, such as gypsogenin thiosemicarbazone and gypsogenin thiosemicarbazone glyoxime, along with their metal complexes, have been studied for their antiproliferative effects on human promyelocytic leukemia cells. These complexes demonstrated potent anticancer activities, with some inducing apoptosis in cancer cells at low concentrations, showing their potential as effective anticancer agents (Emirdağ-Öztürk, Babahan, & Özmen, 2014).
Antimicrobial Activities
Gypsogenin derivatives have also been tested for their antimicrobial properties. Certain derivatives exhibited significant antimicrobial activities against bacteria such as Bacillus subtilis, Bacillus thrungiensis, and Bacillus cereus. This suggests a potential application of gypsogenin in the development of new antimicrobial agents (Emirdağ-Öztürk et al., 2014).
Inhibition of Cholinesterases
Gypsogenin has been identified as an unexpected class of inhibitors for cholinesterases, enzymes involved in the breakdown of neurotransmitters. One of its derivatives demonstrated significant inhibitory activity against butyrylcholinesterase and acetylcholinesterase, suggesting potential therapeutic applications in neurodegenerative diseases (Heller, Schwarz, Weber, & Csuk, 2014).
Cell Cycle Arrest and Apoptosis Induction
Gypsogenin derivatives have been synthesized and tested for their ability to arrest the cell cycle and induce apoptosis in human cancer cells. These derivatives showed significant cytotoxicity against various human tumor cell lines, providing further evidence of their potential in cancer therapy (Zhang et al., 2018).
Saponin Analysis in Homeopathy
Gypsogenin saponins have been quantitatively determined in homeopathic tinctures, indicating their importance as active constituents in homeopathic remedies. This application underscores the relevance of gypsogenin in alternative medicine and its potential therapeutic properties (Szakiel & Henry, 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-hydroxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)13-15-30(24(33)34)16-14-28(5)19(20(30)17-25)7-8-22-26(3)11-10-23(32)27(4,18-31)21(26)9-12-29(22,28)6/h7,18,20-23,32H,8-17H2,1-6H3,(H,33,34)/t20-,21+,22+,23-,26-,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHCWDVPABYZMC-MYPRUECHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026577 | |
Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gypsogenin | |
CAS RN |
639-14-5 | |
Record name | Gypsogenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=639-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gypsogenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,4alpha)-3-Hydroxy-23-oxoolean-12-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701026577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,4α)-3-hydroxy-23-oxoolean-12-en-28-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GYPSOGENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9SGC905J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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